(5-(2,3-Difluorophenyl)pyridin-3-yl)methanol
Overview
Description
(5-(2,3-Difluorophenyl)pyridin-3-yl)methanol, also known as DFPM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. DFPM is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 221.2 g/mol.
Scientific Research Applications
Synthesis and Chemical Properties
The compound (5-(2,3-Difluorophenyl)pyridin-3-yl)methanol is involved in the synthesis of various organometallic and coordination compounds. For example, rhenium(I) complexes with redox-active amino- and iminopyridine ligands have been synthesized, showcasing the potential for metal–ligand cooperation and reversible binding of CO2 via a dearmomatization/rearomatization reaction sequence (Rasmus Stichauer et al., 2017). Additionally, rhodium-catalyzed methylation of pyridines using methanol and formaldehyde as key reagents demonstrates the compound's role in modifying the electronic properties of pyridines (Alexandru Grozavu et al., 2020).
Biocatalysis
In the field of biocatalysis, whole-cell catalysis has been used for the synthesis of related compounds like S-(4-chlorophenyl)-(pyridin-2-yl) methanol, demonstrating the efficiency and green approach of using recombinant Escherichia coli in liquid-liquid biphasic systems for high-yield synthesis (Qiang Chen et al., 2021).
Coordination Polymers
Research has also delved into the formation of coordination polymers, where solvothermal reactions involving similar pyridyl compounds have led to the creation of new 2D complexes with helical networks. These compounds have been analyzed for their fluorescent and thermal properties, indicating potential applications in materials science (Xia Li et al., 2008).
Molecular Docking and Antimicrobial Activity
The compound has been studied in the context of molecular docking and antimicrobial activity, where its derivatives have shown potential as corrosion inhibitors and have been evaluated for their inhibitory efficiency against mild steel corrosion in acidic media (Qisheng Ma et al., 2017). This highlights the compound's relevance in industrial applications, particularly in materials protection.
properties
IUPAC Name |
[5-(2,3-difluorophenyl)pyridin-3-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO/c13-11-3-1-2-10(12(11)14)9-4-8(7-16)5-15-6-9/h1-6,16H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEJZLFXNMKCAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CN=CC(=C2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647011 | |
Record name | [5-(2,3-Difluorophenyl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2,3-Difluorophenyl)pyridin-3-yl)methanol | |
CAS RN |
887974-20-1 | |
Record name | 5-(2,3-Difluorophenyl)-3-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887974-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-(2,3-Difluorophenyl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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